molecular formula C21H20N4 B3037747 N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine CAS No. 57684-32-9

N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine

Cat. No. B3037747
CAS RN: 57684-32-9
M. Wt: 328.4 g/mol
InChI Key: SDLZRPHXJNFLIO-UHFFFAOYSA-N
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Description

“N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine” is a complex organic compound. It contains a benzotriazole moiety, which is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

The synthesis of similar compounds involves reactions such as the copper-catalyzed click reaction of azides with alkynes . For instance, the compound 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized from the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 1H-benzo[d][1,2,3]triazole in N,N’-dimethylformamide (DMF) solvent containing anhydrous K2CO3 under reflux condition for 4 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . The structure of the compound was solved unambiguously by single-crystal X-ray diffraction (SXRD), which confirms the structures .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the compound 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized from the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 1H-benzo[d][1,2,3]triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound was found to be a white solid with a yield of 76% . The melting point was found to be 152–156 °C . The compound was characterized using FTIR, 1H NMR, 13C NMR, and HRMS .

Scientific Research Applications

Drug Discovery and Biological Activity

1,2,3-Triazoles, the core structure of this compound, have found broad applications in drug discovery . They have been used in the synthesis of various medicinal compounds, including anticonvulsant drug Rufinamide, broad-spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole, and β β-lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles are also used extensively in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc . They have high chemical stability and strong dipole moment, which make them useful in various synthetic methodologies .

Polymer Chemistry

1,2,3-Triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in the synthesis of various polymers .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form hydrogen bonds and their aromatic character . They can form complex structures with other molecules, making them useful in the study of molecular interactions .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . This is useful in various fields, including drug delivery and the development of new therapeutic agents .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They can be used to create fluorescent probes that can help visualize biological processes .

Materials Science

1,2,3-Triazoles have applications in materials science . They can be used in the creation of new materials with unique properties .

Photocatalytic Transformations

1H-benzotriazole and its derivatives, including “1-(Dibenzylaminomethyl)benzotriazole”, have been subjected to photocatalytic degradation under UV-irradiated TiO2 . This process is an efficient tool to abate 1H-benzotriazole and its derivatives, avoiding their release in the environment .

Mechanism of Action

Target of Action

1-(Dibenzylaminomethyl)benzotriazole, also known as N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine, is a complex compound with a structure that includes a benzotriazole moiety . Benzotriazoles are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . .

Mode of Action

For instance, they can act as hydrogen bond acceptors and donors, offering various types of binding to the target enzyme . They can also adsorb at the interface through electrostatic interactions between charged molecules and the metal surface, and chemically, through the sharing of electrons between the inhibitors and the metal surface d-orbitals .

Biochemical Pathways

Benzotriazoles are known to have broad applications in drug discovery and organic synthesis . They are often used as corrosion inhibitors, suggesting they may interact with metal ions and influence redox reactions .

Pharmacokinetics

Computational studies have been used to predict the interaction of similar compounds with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . The drug-likeness of these compounds was also investigated by predicting their pharmacokinetic properties .

Result of Action

Benzotriazoles are known to exhibit myriad biological activities, including antibacterial, antimalarial, and antiviral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Dibenzylaminomethyl)benzotriazole. They are potentially harmful to human health and other living organisms . Therefore, the environmental presence and persistence of these compounds are important considerations.

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on similar compounds involve the design and development of more selective and potent anticancer molecules . The recognition of the 4-(1H-1,2,3-triazol-1-yl)benzamide motif as a new scaffold for HSP90 inhibitors is also a promising direction .

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-N-benzyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-3-9-18(10-4-1)15-24(16-19-11-5-2-6-12-19)17-25-21-14-8-7-13-20(21)22-23-25/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLZRPHXJNFLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine

Synthesis routes and methods I

Procedure details

H-Benzotriazole-l-methanol (51.0 g, 0.342 mol) was weighed into a round bottom flask and solubilized in EtOH (800 mL). Dibenzylamine (67.5 g, 0.342 mol) was added slowly (over 5 min) to the rapidly stirred solution. Formation of a white precipitate was observed shortly after starting addition. The solution was abandoned to stir for 24 h. At this time the reaction is judged complete by NMR (product fragments on LCMS to show only benzotriazole). The majority of the solvent was removed by rotovap and diethyl ether (1 L) was added to the residue with vigorous stirring. This mixture was filtered, the filtrand washed with ether and dried under vacuum to yield N-(dibenzylaminomethyl)benzotriazole as a fluffy white solid (112 g, quat. yield). 1H NMR (400 MHz, chloroform-d) δ ppm 3.80 (s, 4 H) 5.48 (s, 2 H) 7.21 (d, J=8.34 Hz, 1 H) 7.34-7.43 (m, 11 H) 7.49 (d, 1 H) 8.09 (d, J=7.83 Hz, 1 H).
[Compound]
Name
H-Benzotriazole-l-methanol
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
67.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

1H-Benzotriazole-1-methanol (51.0 g, 0.342 mol) was weighed into a round bottom flask and solubilized in EtOH (800 mL). Dibenzylamine (67.5 g, 0.342 mol) was added slowly (over 5 min) to the rapidly stirred solution. Formation of a white precipitate was observed shortly after starting addition. The solution was abandoned to stir for 24 h. At this time the reaction is judged complete by NMR (product fragments on LCMS to show only benzotriazole). The majority of the solvent was removed by rotovap and diethyl ether (1 L) was added to the residue with vigorous stirring. This mixture was filtered, the filtrand washed with ether and dried under vacuum to yield the desired product as a fluffy white solid (112 g, quat. yield). 1H NMR (400 MHz, chloroform-d) δ ppm 3.80 (s, 4H) 5.48 (s, 2H) 7.21 (d, J=8.34 Hz, 1H) 7.34-7.43 (m, 11H) 7.49 (d, 1H) 8.09 (d, J=7.83 Hz, 1H).
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
67.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine
Reactant of Route 2
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N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine
Reactant of Route 3
Reactant of Route 3
N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine
Reactant of Route 4
N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine

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